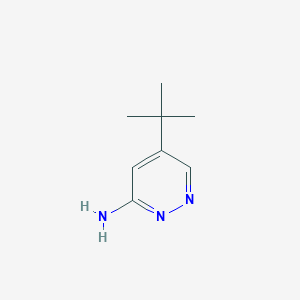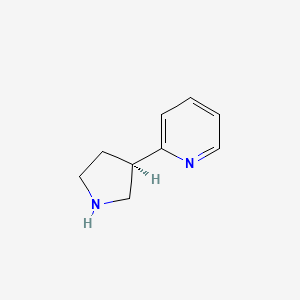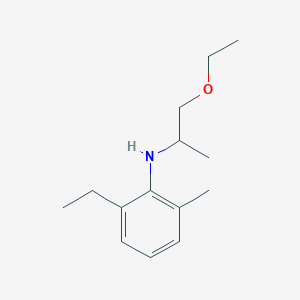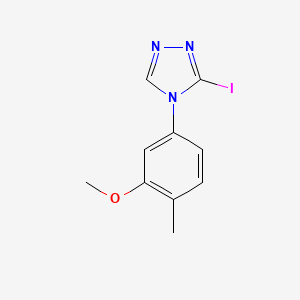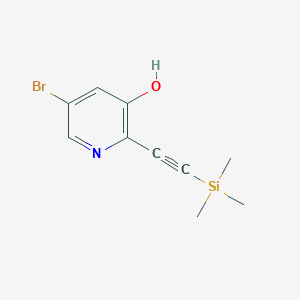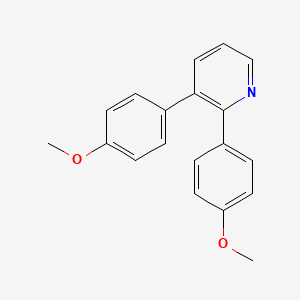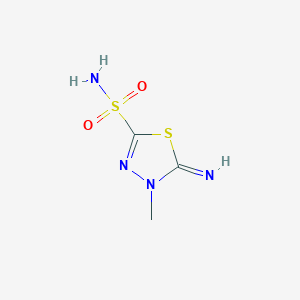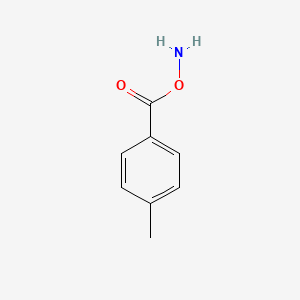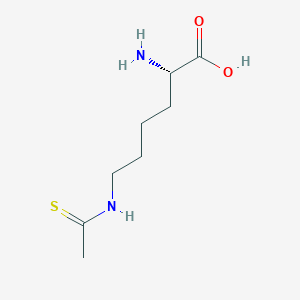
(2S)-2-azanyl-6-(ethanethioylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Ethanethioyl-L-lysine is a derivative of the amino acid lysine, characterized by the presence of an ethanethioyl group attached to the nitrogen atom at the sixth position of the lysine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethanethioyl-L-lysine typically involves the selective modification of lysine. One common method is the reaction of lysine with ethanethioyl chloride under controlled conditions to ensure the selective attachment of the ethanethioyl group to the nitrogen atom at the sixth position. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N6-Ethanethioyl-L-lysine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions
N6-Ethanethioyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The ethanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethanethioyl group, reverting it back to lysine.
Substitution: The ethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol-containing compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
科学的研究の応用
N6-Ethanethioyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and its effects on protein function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N6-Ethanethioyl-L-lysine involves its incorporation into proteins, where it can modify the structure and function of the protein. The ethanethioyl group can interact with other amino acids and molecules within the protein, potentially altering its activity and stability. This modification can affect various molecular pathways, including those involved in signal transduction and gene expression.
類似化合物との比較
Similar Compounds
N6-Acetyl-L-lysine: Another lysine derivative with an acetyl group instead of an ethanethioyl group.
N6-Methyl-L-lysine: A lysine derivative with a methyl group attached to the nitrogen atom at the sixth position.
Uniqueness
N6-Ethanethioyl-L-lysine is unique due to the presence of the ethanethioyl group, which imparts distinct chemical properties compared to other lysine derivatives. This uniqueness makes it valuable for specific applications where the ethanethioyl group can provide advantages in terms of reactivity and interaction with other molecules.
特性
分子式 |
C8H16N2O2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
(2S)-2-amino-6-(ethanethioylamino)hexanoic acid |
InChI |
InChI=1S/C8H16N2O2S/c1-6(13)10-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChIキー |
SLVMGVMSUOULGW-ZETCQYMHSA-N |
異性体SMILES |
CC(=S)NCCCC[C@@H](C(=O)O)N |
正規SMILES |
CC(=S)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



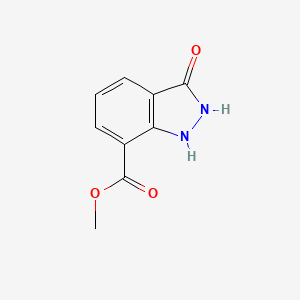
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)

